molecular formula C20H22O6 B7765299 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione CAS No. 832739-36-3

1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione

Cat. No.: B7765299
CAS No.: 832739-36-3
M. Wt: 358.4 g/mol
InChI Key: OEAUUUDSJCPUBJ-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 3,4-dimethoxyphenyl groups attached to a central 2-methylpropane-1,3-dione backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through a Claisen-Schmidt condensation, forming the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,3-bis(3,4-dimethoxyphenyl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-12(19(21)13-6-8-15(23-2)17(10-13)25-4)20(22)14-7-9-16(24-3)18(11-14)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAUUUDSJCPUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210078
Record name 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-36-3
Record name 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(3,4-dimethoxyphenyl)-2-methyl-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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